REACTION_SMILES
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[CH2:22]([Al+:23][CH2:24][CH:25]([CH3:26])[CH3:27])[CH:28]([CH3:29])[CH3:30].[CH3:1][c:2]1[n:3]([S:12](=[O:13])(=[O:14])[c:15]2[cH:16][cH:17][cH:18][cH:19][cH:20]2)[cH:4][cH:5][c:6]1[C:7](=[O:8])[O:9][CH2:10][CH3:11].[CH3:31][c:32]1[cH:33][cH:34][cH:35][cH:36][cH:37]1.[H-:21]>>[CH3:1][c:2]1[n:3]([S:12](=[O:13])(=[O:14])[c:15]2[cH:16][cH:17][cH:18][cH:19][cH:20]2)[cH:4][cH:5][c:6]1[CH2:7][OH:8]
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Name
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CC(C)C[Al+]CC(C)C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)C[Al+]CC(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1ccn(S(=O)(=O)c2ccccc2)c1C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Type
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product
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Smiles
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Cc1c(CO)ccn1S(=O)(=O)c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |